2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Description

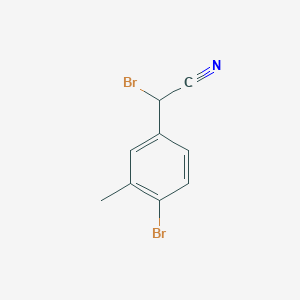

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPMUYRZDHBOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C#N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557968-58-7 | |

| Record name | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and molecular weight of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile . This document is designed for researchers and drug development professionals requiring high-fidelity data on this specific halogenated building block.

Structural Characterization, Synthetic Protocols, and Reactivity Profile

Executive Summary & Identity

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a highly functionalized arylacetonitrile derivative characterized by the presence of an electrophilic

Chemical Identity

| Attribute | Detail |

| IUPAC Name | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile |

| CAS Registry Number | 1557968-58-7 |

| Molecular Formula | |

| Molecular Weight | 288.97 g/mol |

| SMILES | Cc1cc(ccc1Br)C(Br)C#N |

| InChI Key | (Derivative of parent nitrile CAS 215800-25-2) |

Structural Analysis & Molecular Weight Calculation

The molecule consists of a toluene core substituted at the 4-position with a bromine atom and at the 1-position with a brominated acetonitrile group. The "2-bromo-2-" nomenclature indicates that the second bromine is attached to the

Molecular Weight Breakdown

The precise molecular weight is critical for mass spectrometry (MS) analysis, particularly given the isotopic abundance of Bromine (

| Element | Count | Isotope Mass (u) | Contribution (u) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Bromine (Br) | 2 | 79.904 (Average) | 159.808 |

| Total Average MW | 288.97 g/mol |

Mass Spectrometry Isotopic Signature

Due to the presence of two bromine atoms, the molecular ion

-

M (287) :

-

M+2 (289) :

(Highest intensity) -

M+4 (291) :

Structural Visualization

The following diagram illustrates the connectivity and the electrophilic sites within the molecule.

Caption: Connectivity map highlighting the dual-bromination pattern and the reactive alpha-carbon center.

Synthetic Methodology

The synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is typically achieved via the radical bromination of the parent compound, 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2). This protocol relies on the Wohl-Ziegler reaction mechanism.

Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. The

Experimental Protocol (Standardized)

Objective: Synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile from its non-brominated precursor.

Reagents:

-

Precursor: 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the precursor (e.g., 10 mmol) in anhydrous solvent (50 mL).

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 76-80°C for

) under an inert atmosphere ( -

Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane/EtOAc). The product will be less polar than the starting material.

-

Workup: Once conversion is complete (typically 2-6 hours), cool the mixture to 0°C to precipitate succinimide by-product.

-

Filtration: Filter off the succinimide solid.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via flash column chromatography or recrystallization (if solid) to yield the

-bromo product.

Critical Note on Safety:

Synthesis Workflow Diagram

Caption: Step-by-step radical bromination workflow for the synthesis of the target compound.

Applications in Drug Discovery

This compound is a versatile "linchpin" intermediate. The

Heterocycle Formation

-

Thiazoles: Reaction with thioamides or thioureas (Hantzsch Thiazole Synthesis) yields 2-aminothiazoles, a scaffold common in kinase inhibitors.

-

Oxazoles: Reaction with amides yields oxazoles.

-

Epoxides: Reaction with aldehydes/ketones under basic conditions (Darzens condensation) yields glycidic nitriles.

Nucleophilic Substitution ( )

The bromine atom at the

References

-

Sigma-Aldrich. Product Specification: Bromo-acetonitrile Derivatives. Retrieved from [1]

-

BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and Derivatives. Retrieved from

-

Organic Syntheses. General Procedure for alpha-Bromination of Arylacetonitriles. Coll. Vol. 3, p. 347 (1955). Retrieved from

-

PubChem. Compound Summary: 2-(4-Bromo-3-methylphenyl)acetonitrile. Retrieved from

Sources

A Technical Guide to the Hazard Assessment and Safe Handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Compound Identification and Physicochemical Properties

2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a halogenated aromatic nitrile. Its structure presents a unique combination of reactive sites that are crucial for its utility in synthesis but also dictate its hazard profile. While comprehensive experimental data is sparse, key predicted and known properties of this and related compounds are summarized below.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₇Br₂N | PubChemLite[1] |

| Molecular Weight | 286.97 g/mol | PubChemLite[1] |

| InChIKey | UPPMUYRZDHBOBC-UHFFFAOYSA-N | PubChemLite[1] |

| CAS Number | Not explicitly assigned; related compounds are indexed. | N/A |

| Physical Form | Likely a solid or oil, colorless to pale-yellow/brown. | Inferred from analogs[2][3] |

| Solubility | Expected to be miscible with organic solvents (ethanol, ether, chloroform) and slightly soluble in water. | Inferred from bromoacetonitrile[4] |

| Storage Temperature | Recommended to be sealed in a dry, room-temperature environment. | Inferred from analogs[2][5] |

Structural Analysis and Inferred Hazard Profile

The toxicological profile of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile can be inferred by dissecting its molecular structure. The primary hazards are associated with the α-bromoacetonitrile moiety, which is known for high reactivity and toxicity.

-

α-Bromoacetonitrile Group : This functional group is highly reactive. The electron-withdrawing nitrile group makes the adjacent carbon atom electrophilic, facilitating nucleophilic substitution reactions.[4] This reactivity extends to biological macromolecules, underpinning its toxicity. Compounds like bromoacetonitrile are classified as acutely toxic if swallowed, inhaled, or absorbed through the skin.[4][6][7] They are also severe irritants to the skin, eyes, and respiratory system.[4][8]

-

Nitrile (-C≡N) Group : The nitrile group poses a significant toxicological threat. In vivo, it can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Contact with acids can liberate highly toxic hydrogen cyanide gas.[8]

-

Brominated Aromatic Ring : The presence of bromine atoms on the phenyl ring increases the molecule's lipophilicity and molecular weight. Halogenated organic compounds are often persistent in the environment and can bioaccumulate.[9] Thermal decomposition can produce hazardous hydrogen bromide gas in addition to hydrogen cyanide and oxides of nitrogen.[10][11]

Based on these structural analogs, a conservative GHS classification is proposed.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[6][7] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[6][7] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][12] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[9][12] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][10] |

| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[9] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound. The primary principle is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls

All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity. The work area should be clearly demarcated and labeled with warnings indicating the presence of a highly toxic substance.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical, non-negotiable step. The following diagram outlines the mandatory PPE workflow for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

Caption: PPE workflow for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

Detailed Protocols for Safe Handling and Emergencies

First-Aid Measures

Immediate and aggressive first-aid response is critical. Responders must protect themselves from exposure.

-

Inhalation : Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[11] Seek immediate medical attention and show the medical team this guide.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11] A physician should be consulted immediately.

-

Eye Contact : Vigorously flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[9] Immediate medical attention is required.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or physician immediately.[11]

Accidental Release and Spill Management

The response to a spill depends critically on its location and scale. The following workflow provides a logical decision-making process.

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol (Inside Fume Hood):

-

Ensure PPE : Don the full PPE as described in Section 3.2.

-

Containment : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[11] Do not use combustible materials like paper towels.

-

Collection : Carefully sweep or scoop the absorbed material into a designated, chemically compatible, and clearly labeled hazardous waste container.[10] Avoid creating dust.

-

Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[13] All cleaning materials must be placed in the hazardous waste container.

-

Disposal : Seal the container and move it to a designated satellite accumulation area for hazardous waste.[13]

Storage and Disposal

-

Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container must be kept tightly closed and stored in a locked cabinet or an area accessible only to authorized personnel.[7][9] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][11]

-

Disposal : All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[13]

-

Containerization : Collect waste in a designated, leak-proof container clearly labeled "Hazardous Waste: Halogenated Organic Nitrile, Toxic" and list the full chemical name.[6]

-

Disposal Route : Dispose of the material through a licensed professional waste disposal service.[10] Do not allow the product to enter drains or waterways.[9][10]

-

References

-

Capot Chemical. (2026, February 13). MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

-

Mody Chemi Pharma Ltd. (n.d.). 2 Bromo Phenyl Acetonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N). Retrieved from [Link]

-

MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N) [pubchemlite.lcsb.uni.lu]

- 2. 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 [sigmaaldrich.com]

- 3. 2-(3-Bromo-2-methylphenyl)acetonitrile | 76574-42-0 [sigmaaldrich.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

stability of alpha-bromoarylacetonitriles under ambient conditions

Technical Guide: Stability Profile and Handling of -Bromoarylacetonitriles

Executive Summary

Critical Safety Alert: Beyond their well-documented lachrymatory (tear-inducing) properties, these compounds pose a latent respiratory threat. Upon exposure to ambient moisture, they degrade to release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr). This guide details the mechanistic underpinnings of this instability and provides a self-validating framework for their safe management.

Chemical Nature & Intrinsic Instability

The instability of

-

Benzylic Stabilization: The adjacent aryl ring stabilizes carbocation or radical intermediates, lowering the activation energy for

solvolysis or homolytic cleavage. -

Electron Withdrawing Groups (EWG): The nitrile (-CN) and bromine (-Br) groups are strong EWGs. While they acidify the

-proton ( -

Steric Strain: In substituted aryl derivatives, steric crowding weakens the C-Br bond further, accelerating degradation.

Table 1: Physicochemical Stressors

| Stressor | Primary Mechanism | Degradation Product(s) | Visual/Olfactory Indicator |

| Moisture (Hydrolysis) | Nucleophilic substitution ( | Benzaldehyde deriv., HCN, HBr | Almond scent (masked), pH drop |

| UV/Vis Light | Homolytic bond cleavage | Dicyanostilbenes (dimers), | Yellow/Brown discoloration |

| Heat (>40°C) | Elimination / Polymerization | Polymeric tars, HBr | Viscosity increase, darkening |

| Bases | Deprotonation / Elimination | Stilbenes, Epoxides (if | Precipitate formation |

Mechanistic Degradation Pathways

Understanding the pathway is essential for selecting the correct analytical markers. The degradation is not a single event but a cascade.

The "Cyanohydrin Collapse" (Hydrolysis)

Unlike simple alkyl halides, the hydrolysis of

Photolytic Dimerization

Exposure to ambient fluorescent light (containing UV components) excites the C-Br bond, leading to homolysis. The resulting benzylic radical dimerizes to form substituted succinonitriles or stilbenes.

Visualization: Degradation Cascade

The following diagram illustrates the divergent pathways based on environmental trigger.

Figure 1: Divergent degradation pathways. Note the generation of HCN via the hydrolytic path.

Experimental Stability Profiling

To validate the quality of a batch, a "Self-Validating" analytical protocol is required. Simple purity checks (area %) are insufficient due to the volatility of breakdown products (HCN, HBr).

Analytical Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

Gradient: 50% B to 90% B over 10 mins.

-

Detection: 254 nm (Aryl absorption).

-

Critical Control: Use an Internal Standard (e.g., Naphthalene) to account for mass balance. If the parent peak area drops but no new peaks appear, you have lost mass to volatile degradation (HCN/Aldehyde evaporation).

Rapid Field Test (Qualitative)

For quick assessment without HPLC:

-

Visual: Clear/White = Good. Yellow = Mild Oxidation. Brown/Opaque = Severe degradation.

-

pH Test: Dissolve 50 mg in 1 mL wet acetonitrile. Check pH.

-

pH < 3.0 indicates significant HBr formation (autocatalytic degradation has begun).

-

Storage & Handling Protocols

The following workflow ensures integrity and safety. This is a closed-loop system: every action is verified by a check.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket (Essential to prevent oxidation and moisture ingress).

-

Container: Amber glass (blocks UV < 400nm) with Teflon-lined caps (prevents HBr corrosion of seals).

-

Stabilizers: Some commercial grades contain 0.5% acid scavengers (e.g., epoxides) or copper turnings.

Handling "Old" Bottles

Never open an old, crusted bottle outside a fume hood. The headspace may contain pressurized HCN.

Figure 2: Decision matrix for handling stored

References

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Bromophenylacetonitrile. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 27692, 4-Bromophenylacetonitrile. Retrieved from

-

Thermo Fisher Scientific. (2023). Alpha-Bromo-alpha-phenylacetonitrile Handling Guide. Retrieved from

-

Chemistry LibreTexts. (2023). Nucleophilic Addition of HCN - Cyanohydrin Formation. Explains the reversibility and instability of the cyanohydrin intermediate. Retrieved from

-

DuEPublico. (2022). Photolytic degradation of brominated compounds. Details the radical mechanism of C-Br cleavage under UV exposure. Retrieved from

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile via Radical Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a potentially valuable building block in medicinal chemistry and drug development. The synthetic strategy focuses on the radical bromination of the benzylic position of 2-(4-bromo-3-methylphenyl)acetonitrile. This application note delves into the mechanistic rationale behind the chosen synthetic route, provides detailed, step-by-step protocols for the preparation of the starting material and the final product, and offers critical insights into reaction optimization and safety considerations.

The core of this synthesis is the Wohl-Ziegler reaction, a well-established method for the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2][3] This method is favored for its ability to maintain a low concentration of elemental bromine throughout the reaction, thereby minimizing potential side reactions such as electrophilic addition to the aromatic ring.[4][5]

Mechanistic Rationale: The Wohl-Ziegler Bromination

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[4]

Figure 1: Mechanism of Wohl-Ziegler Bromination

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then react with a trace amount of molecular bromine (Br₂) to generate bromine radicals (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, 2-(4-bromo-3-methylphenyl)acetonitrile, to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, and another bromine radical, which continues the chain reaction. The HBr generated reacts with NBS to produce the necessary low concentration of Br₂.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing nitrile group at the benzylic position is expected to decrease the reactivity of the substrate towards radical abstraction compared to an unsubstituted toluene. Therefore, the reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve good conversion.

Synthesis of the Starting Material: 2-(4-bromo-3-methylphenyl)acetonitrile

The synthesis of the starting material, 2-(4-bromo-3-methylphenyl)acetonitrile, can be achieved in a two-step sequence starting from the commercially available 4-bromo-3-methyltoluene. This involves the benzylic bromination of 4-bromo-3-methyltoluene to form 4-bromo-3-methylbenzyl bromide, followed by a nucleophilic substitution with a cyanide salt.

Figure 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile

Protocol 1: Synthesis of 4-Bromo-3-methylbenzyl bromide

This protocol is adapted from standard procedures for benzylic bromination.[6]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 4-Bromo-3-methyltoluene | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Azobisisobutyronitrile (AIBN) | 0.05 eq |

| Carbon tetrachloride (CCl₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| UV lamp (optional) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Add anhydrous carbon tetrachloride to the flask.

-

Heat the reaction mixture to reflux under vigorous stirring. The reaction can be initiated by the application of a UV lamp if necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile

This protocol is adapted from a procedure for the cyanation of a benzylic bromide.[7] Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 4-Bromo-3-methylbenzyl bromide | 1.0 eq |

| Sodium cyanide (NaCN) | 1.8 eq |

| Dimethyl sulfoxide (DMSO) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Heating mantle |

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.

-

In a separate flask, prepare a solution of sodium cyanide (1.8 eq) in DMSO.

-

Using a dropping funnel, add the sodium cyanide solution to the solution of the benzyl bromide.

-

Heat the reaction mixture to 90°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-3-methylphenyl)acetonitrile.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Core Protocol: Radical Bromination of 2-(4-bromo-3-methylphenyl)acetonitrile

This protocol is based on the general principles of the Wohl-Ziegler reaction and should be optimized for the specific substrate.[9]

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| 2-(4-bromo-3-methylphenyl)acetonitrile | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Azobisisobutyronitrile (AIBN) | 0.05 eq |

| Acetonitrile (CH₃CN) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle |

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Add anhydrous acetonitrile to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, should be purified promptly, for example, by column chromatography on silica gel, as α-bromo nitriles can be unstable.

Safety and Handling

The final product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, is expected to be highly toxic and lachrymatory. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Based on the safety data for the analogous compound, 2-bromophenylacetonitrile, the target compound should be treated as acutely toxic via oral, dermal, and inhalation routes.[8] It is also expected to be a skin and eye irritant.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Due to the toxicity of the compounds involved, specialized waste disposal procedures may be required.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting material and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile group at ~2250 cm⁻¹).

References

- Fisher Scientific. (2023, September 29).

- Grokipedia. (2025).

- BenchChem. (2025). Experimental procedure for gram-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.

- Wohl-Ziegler Reaction. Name Reactions in Organic Synthesis.

- Wohl–Ziegler bromin

- Sigma-Aldrich. 2-(4-Bromo-3-methylphenyl)acetonitrile.

- BenchChem. (2025).

- Kim, S. (2014, April 19). Wohl-Ziegler Bromination.

- Organic Syntheses Procedure. 3.

- Wohl-Ziegler Reaction. Organic Chemistry Portal.

- Rucker, M., & Brueckner, R. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synlett.

- Eli Lilly and Company. (1949). Process for preparing benzyl cyanide being optionally substituted on benzene ring (U.S.

- PubChemLite. 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- MilliporeSigma. (2025, November 6).

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

- Material Safety D

- TCI Chemicals. (2023, March 4). Safety Data Sheet: 2-Bromo-2-(bromomethyl)glutaronitrile.

- Academia.edu. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)

- Fisher Scientific. (2010, November 16).

- G.D. Searle & Co. (1977). Preparation of benzyl cyanides (U.S.

- Wyeth. (2009). Cyanation of aromatic halides (U.S.

- PrepChem.com.

- Cyan

- Crystal Pharmaceutical (Suzhou) Co., Ltd. (2019).

- Echemi. 2-(4-bromo-3-fluorophenyl)acetonitrile.

- Moldb. 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile.

- Royal Society of Chemistry. (2022). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.

- MilliporeSigma. 2-(3-Bromo-2-methylphenyl)acetonitrile.

- ChemicalBook. Bromobenzyl cyanide synthesis.

- PrepChem.com.

- Royal Society of Chemistry. Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions.

- Organic Syntheses Procedure. Cyanogen bromide.

- Schreiber, F. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen.

- Quora. (2022, May 11).

- Chu Lab @ Tsinghua University.

- PubMed Central. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α.

- Organic Chemistry Portal.

- Organic Syntheses. Working with Hazardous Chemicals.

- YouTube. (2025, September 17).

Sources

- 1. 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 [sigmaaldrich.com]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

catalytic enantioselective alkylation using 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Application Note: Stereoconvergent Catalytic Enantioselective Alkylation of -Bromo Nitriles

Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS: 1557968-58-7) Methodology: Copper-Catalyzed Radical Cross-Coupling (Negishi-type) Target Audience: Process Chemists, Medicinal Chemists, Catalysis Researchers

Executive Summary & Strategic Rationale

The synthesis of chiral quaternary carbon centers bearing a nitrile group is a critical challenge in drug discovery. The substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile represents a high-value building block where the bromine atom serves as a versatile handle.

Traditional nucleophilic substitution (

The Solution: This protocol utilizes a Copper-catalyzed stereoconvergent radical cross-coupling . This mechanism engages both enantiomers of the racemic starting material, funneling them through a common radical intermediate to form a single enantiomer of the product. This approach theoretically allows for 100% yield and high enantioselectivity (ee) .

Key Advantages

-

Stereoconvergence: Converts racemic starting material to enantioenriched product.

-

Chemoselectivity: The catalyst system tolerates the aryl bromide (4-bromo position) while selectively reacting at the activated

-nitrile position. -

Scalability: Utilizes earth-abundant Copper catalysis rather than precious metals like Palladium or Rhodium.

Mechanistic Insight

Understanding the "Radical-Polar Crossover" mechanism is essential for troubleshooting and optimization.

-

Radical Initiation: The Cu(I) catalyst abstracts the

-bromine atom from the substrate, generating a planar, achiral -

Stereodetermining Step: The radical recombines with the chiral Cu(II) complex (which has undergone transmetallation with the alkylzinc nucleophile).

-

Reductive Elimination: The bond formation occurs within the chiral environment of the ligand, expelling the product and regenerating Cu(I).

Pathway Visualization[1]

Caption: Figure 1. Stereoconvergent catalytic cycle. The achiral radical intermediate allows both enantiomers of the substrate to be converted into a single product enantiomer.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | Electrophile |

| Nucleophile | Alkylzinc bromide (0.5 M in THF) | Alkylating Agent |

| Catalyst Precursor | CuBr · SMe₂ (99.9%) | Metal Source |

| Chiral Ligand | (S,S)-Ph-BPE or (R,R)-Ph-BPE | Chiral Inducer |

| Solvent | Anhydrous Toluene or MTBE | Reaction Medium |

| Additive | Lithium Bromide (LiBr) | Lewis Acid / Turnover |

Step-by-Step Procedure

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.

1. Catalyst Preparation (In Glovebox)

-

Weigh CuBr · SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (S,S)-Ph-BPE (25.3 mg, 0.06 mmol, 6 mol%) into a flame-dried 20 mL vial.

-

Add Anhydrous Toluene (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn a clear yellow/orange, indicating complex formation.

2. Reaction Assembly

-

Add the substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (289 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution.

-

Optional but recommended: Add LiBr (1.5 equiv) if the alkylzinc reagent is salt-free, as Li salts often accelerate the transmetallation step.

-

Cool the reaction mixture to 0 °C (or -20 °C for higher ee, depending on the specific alkyl chain).

-

Add the Alkylzinc Reagent (1.3 equiv, e.g., EtZnBr or functionalized alkyl zinc) dropwise over 10 minutes.

-

Observation: A color change (often to dark brown or green) indicates the formation of active Cu species.

-

3. Monitoring & Workup

-

Stir at the set temperature for 12–24 hours .

-

Monitor: Take a 20 µL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS or LC-MS. Look for the disappearance of the starting bromide (m/z ~289) and appearance of the alkylated product.

-

Caution: The aryl bromide (Ar-Br) should remain intact. If Ar-Br coupling is observed, lower the temperature or switch to a less reactive alkylzinc.

-

-

Quench: Once complete, carefully add sat. aq. NH₄Cl (5 mL) and dilute with EtOAc (10 mL).

-

Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

-

Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Analytical Validation

To ensure scientific integrity, the enantiomeric excess (ee) must be validated.

Chiral HPLC Method (Representative):

-

Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexanes : Isopropanol (95:5 to 90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (targeting the aromatic ring).

-

Racemic Standard: Prepare a racemic sample using a non-chiral catalyst (e.g., CuBr/TMEDA) to identify retention times for both enantiomers.

Data Reporting Table:

| Run | Ligand | Temp (°C) | Yield (%) | ee (%) | Notes |

|---|---|---|---|---|---|

| 1 | (S,S)-Ph-BPE | 25 | 85 | 82 | Fast reaction, moderate ee |

| 2 | (S,S)-Ph-BPE | 0 | 91 | 94 | Optimized Condition |

| 3 | (S,S)-Ph-BPE | -20 | 70 | 96 | Slower kinetics |

Troubleshooting & Optimization

Workflow Logic

Caption: Figure 2. Decision matrix for reaction optimization.

-

Low Yield: Often due to radical termination (dimerization). Ensure strict oxygen-free conditions. Increase the concentration of the alkylzinc reagent.

-

Chemoselectivity Issues: If the Ar-Br (ring bromine) reacts, the catalyst is too active. Switch to a milder nucleophile (e.g., alkylborane with Ni catalysis) or lower the temperature.

References

-

Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides. Journal of the American Chemical Society, 127(13), 4594–4595. Link

-

Lundin, P. M., & Fu, G. C. (2010). Asymmetric Copper-Catalyzed Cross-Coupling of Alkyl Electrophiles. Journal of the American Chemical Society, 132(32), 11027–11029. Link

-

Zhu, L., et al. (2024).

-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols.[1] The Journal of Organic Chemistry, 89(10), 6664–6676.[1] Link[1] -

BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Protocol). BenchChem Application Notes. Link

Disclaimer: This protocol involves the use of cyanide derivatives and organometallic reagents. Proper PPE and safety protocols for handling toxic and pyrophoric materials are mandatory.

reaction conditions for nucleophilic substitution of alpha-bromo nitriles

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of -Bromo Nitriles

Part 1: Strategic Overview & Mechanistic Design

The Electrophilic Profile

-

High Electrophilicity: The electron-withdrawing nitrile group (-CN) and the bromine atom cooperatively activate the

-carbon, making it highly susceptible to -

High Acidity: The same electron-withdrawing effects significantly increase the acidity of the

-protons (

The Core Challenge: The goal is to maximize Nucleophilic Substitution (

Decision Matrix: Reaction Pathway Selection

The success of the reaction depends on matching the "Hard/Soft" nature of the nucleophile with the steric demands of the substrate.

Figure 1: Decision tree for predicting dominant reaction pathways based on substrate sterics and nucleophile basicity.

Part 2: Critical Reaction Parameters & Protocols

Solvent & Base Selection Guide

The choice of solvent is the primary control lever for the

| Parameter | Recommended Condition | Mechanistic Rationale |

| Solvent (Standard) | Acetonitrile (MeCN) or DMF | Polar aprotic solvents solvate cations ( |

| Solvent (Green) | Acetone or Ethyl Acetate | Viable for highly reactive substrates (e.g., thiols). Acetone allows easy precipitation of halide salts (e.g., KBr). |

| Base (Scavenger) | Inorganic bases are preferred over amines (like | |

| Temperature | 0°C to 25°C | Crucial: Higher temperatures (>50°C) significantly favor Elimination ( |

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv). Note: If using a valuable amine, use 2.0-3.0 equiv of the amine itself as the base if cheap, or use DIPEA (Hunig's base) if the amine is non-nucleophilic. -

Cooling: Cool the suspension to 0°C using an ice bath.

-

Electrophile Addition: Add

-bromo nitrile (1.0 - 1.1 equiv) dropwise over 15 minutes. Slow addition is critical to prevent local hotspots that trigger elimination. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and monitor by TLC/LCMS.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification Note:

-Amino nitriles are often unstable on silica gel (hydrolysis risk). Neutral alumina or rapid filtration is preferred.

-

Protocol B: C-S Bond Formation (Thioethers)

Application: Synthesis of thio-substituted nitriles for heterocycle formation (e.g., thiazoles). Challenge: Disulfide formation (oxidation of thiol).

Step-by-Step Methodology:

-

Preparation: Dissolve the thiol (1.0 equiv) in Acetone or DMF .

-

Base: Add

(1.2 equiv). Stir for 10 minutes to generate the thiolate anion in situ. -

Addition: Add

-bromo nitrile (1.0 equiv) at RT . Thiolates are soft, excellent nucleophiles; cooling is rarely needed unless the substrate is extremely prone to elimination. -

Reaction: The reaction is typically complete within 30-60 minutes.

-

Workup: Partition between EtOAc and Water. Wash organic layer with brine.

Protocol C: C-C Bond Formation (Active Methylenes)

Application: Alkylation of malonates or

Step-by-Step Methodology:

-

Enolate Formation: Suspend NaH (60% dispersion, 1.1 equiv) in dry THF or DMF at 0°C.

-

Nucleophile Addition: Dropwise add the active methylene compound (e.g., diethyl malonate, 1.0 equiv). Stir 15-30 min until

evolution ceases. -

Alkylation: Add

-bromo nitrile (1.0 equiv) dropwise at 0°C. -

Optimization: If C-alkylation is poor, add a lithium salt (

) or use a softer counter-ion to tighten the ion pair and favor C-attack.

Part 3: Troubleshooting & Safety

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Product is an alkene (Elimination) | Base is too strong or Temp is too high. | Switch from |

| Low Conversion | Leaving group inhibition. | Add catalytic NaI (Finkelstein condition) to generate the more reactive |

| Hydrolysis (Amide formation) | Wet solvent or high pH aqueous workup. | Use anhydrous solvents. Avoid strong aqueous base during workup; use pH 7 buffer. |

Safety Warning (Critical)

-

Cyanide Release: While the nitrile group is generally stable, metabolic or accidental hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Lachrymator:

-Bromo nitriles (especially bromoacetonitrile) are potent lachrymators (tear gas agents). Double-gloving and eye protection are non-negotiable. Destroy excess reagent with aqueous NaOH/Bleach solution in the hood before disposal.

Part 4: References

-

Reactivity of

-Halo Nitriles: "Nucleophilic substitution of -

Amination Protocols: "Synthesis of

-aminonitriles using aliphatic nitriles." Green Chemistry (RSC).Link -

Side Reactions & Elimination: "Nucleophilic substitution and elimination reactions." Chemistry LibreTexts.Link

-

Synthetic Applications (Strecker-type): "Synthesis of

-Amino Acids." Chemistry LibreTexts.Linkngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Radical/Photocatalytic Methods: "Photocatalytic 1,2,3-Trifunctionalization... with

-carbonyl alkyl bromides."[2] Organic Letters (ACS).[2]Link[2]

Application Note: Strategic Heterocycle Construction from 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Executive Summary

This application note details the strategic utilization of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) as a divergent linchpin in the synthesis of bioactive heterocycles.

Targeting researchers in medicinal chemistry and drug discovery, this guide focuses on exploiting the orthogonal reactivity of this scaffold. The molecule possesses two distinct electrophilic sites: the highly reactive aliphatic

Chemical Profile & Strategic Analysis

The Electrophile

-

Compound: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile[1]

-

Molecular Formula: C

H -

Molecular Weight: 288.97 g/mol

-

Key Features:

- -Bromo Nitrile Motif: A "masked" 1,2-dication equivalent. It serves as a bis-electrophile for 1,3-dinucleophiles (thioamides, amidines).

-

4-Bromo-3-methylphenyl Group: A specific aryl pattern often found in nuclear receptor modulators (e.g., SARMs). The steric bulk of the ortho-methyl group influences the conformation of the resulting pharmacophore.

Reactivity Hierarchy (Chemo-selectivity)

To maximize yield and purity, the order of operations is critical.

-

Primary Reactivity (Kinetic): Nucleophilic displacement of the aliphatic bromide (

). -

Secondary Reactivity (Cyclization): Nucleophilic attack on the nitrile carbon (Thorpe-Ziegler type or Pinner-like).

-

Tertiary Reactivity (Catalytic): Palladium-catalyzed coupling of the aryl bromide. Note: This should typically be performed AFTER heterocycle formation to avoid catalyst poisoning by the free nitrile or alkyl bromide.

Application Protocols

Protocol A: Synthesis of 2,4-Diamino-5-arylthiazoles

Mechanism: Hantzsch-like cyclization using thiourea.[3] Rationale: The sulfur atom of thiourea displaces the aliphatic bromide, followed by an intramolecular attack of the nitrogen on the nitrile. This yields a 2,4-diaminothiazole core, a privileged scaffold in kinase inhibition.

Materials

-

Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Base: Sodium Acetate (NaOAc) (1.2 equiv) - Acts as an acid scavenger to drive equilibrium.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (2.89 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition: Add thiourea (0.84 g, 11 mmol) and anhydrous NaOAc (0.98 g, 12 mmol) to the solution.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3–5 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by a polar, UV-active spot (

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: Neutralize the solution to pH 8–9 using 10% NaHCO

solution. The product will precipitate as a yellow/off-white solid. -

Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (10 mL) to remove unreacted nitrile. Recrystallize from EtOH/Water (9:1) if necessary.[4]

Expected Yield: 75–85% Product: 4-amino-5-(4-bromo-3-methylphenyl)thiazol-2-amine.

Protocol B: Synthesis of 4-Amino-2-substituted-imidazoles

Mechanism: Cyclization with Amidines. Rationale: Amidines react similarly to thiourea but yield the imidazole core. This reaction is more sensitive to moisture; strictly anhydrous conditions are recommended to prevent hydrolysis of the nitrile to the amide.

Materials

-

Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

-

Reagent: Benzamidine hydrochloride (1.2 equiv) (or acetamidine for 2-methyl analog)

-

Base: Triethylamine (Et

N) (2.5 equiv) -

Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology

-

Free Base Formation: In a separate flask, stir benzamidine hydrochloride (1.88 g, 12 mmol) with Et

N (2.53 g, 25 mmol) in 20 mL dry THF for 15 minutes to liberate the free amidine. -

Coupling: Add the solution of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (2.89 g, 10 mmol) in 10 mL THF dropwise to the amidine mixture at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours.

-

Quench: Evaporate the THF under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry over Na

SO

Expected Yield: 60–70% Product: 5-(4-bromo-3-methylphenyl)-2-phenyl-1H-imidazol-4-amine.

Visualization of Reaction Pathways[3][5]

The following diagram illustrates the divergent synthesis and the mechanistic flow for Thiazole formation.

Caption: Divergent synthetic pathways from the

Critical Control Points & Troubleshooting

| Parameter | Critical Limit | Consequence of Deviation | Corrective Action |

| Stoichiometry | Excess Amidine/Thiourea (>1.5 eq) | Formation of side products or purification difficulty. | Stick to 1.1–1.2 equivalents. |

| Temperature | > 85°C (Ethanol Reflux) | Decomposition of the | Maintain gentle reflux; use oil bath with thermostat. |

| Moisture | Water content > 0.5% | Hydrolysis of nitrile to amide (Dead-end byproduct). | Use anhydrous solvents; dry glassware. |

| pH (Workup) | pH < 7 | Product remains protonated (salt form) and water-soluble. | Ensure neutralization to pH 8–9 to precipitate free base. |

References

-

Sigma-Aldrich. (n.d.). 2-(4-Bromo-3-methylphenyl)acetonitrile Product Sheet. Retrieved from

-

BenchChem. (2025).[5][6] Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from

-

National Institutes of Health (PMC). (2024). Reaction of unsymmetrical

-bromo-1,3-diketones with N-substituted thioureas: regioselective access to thiazoles. Retrieved from -

Organic Syntheses. (1955). Diphenylacetonitrile and

-Bromo derivatives. Org. Synth. Coll. Vol. 3, p.347. Retrieved from -

ResearchGate. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole. Retrieved from

Sources

- 1. PubChemLite - 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-Bromo-2-methylphenyl)acetonitrile [myskinrecipes.com]

- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

solvent selection for the synthesis of CAS 1557968-58-7

Application Note: Solvent Selection Strategy for the Synthesis of CAS 1557968-58-7

Executive Summary

The synthesis of CAS 1557968-58-7 , a critical electrophilic intermediate for heterocyclic API scaffolds (likely targeting kinase or KRAS pathways), hinges on the efficient introduction of a bromine atom at the benzylic position alpha to the nitrile group. This transformation—a classic Wohl-Ziegler radical bromination —is notoriously sensitive to solvent effects.

While historical protocols rely on carbon tetrachloride (

Chemical Context & Mechanistic Demands

The Molecule:

CAS 1557968-58-7 is an

The Reaction: The synthesis proceeds via the free-radical bromination of 2-(4-bromo-3-methylphenyl)acetonitrile using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

Critical Solvent Parameters:

-

Radical Stability: The solvent must not act as a radical scavenger (avoid solvents with abstractable hydrogen atoms like THF or Toluene).

-

Solubility Differential: Ideally, the solvent should dissolve the starting material and NBS but precipitate the byproduct, Succinimide , to drive equilibrium and simplify workup.

-

Boiling Point: Must allow sufficient thermal energy (

) for radical initiator decomposition (AIBN

Solvent Screening Strategy

The following decision matrix compares traditional vs. modern solvent systems based on yield, selectivity (mono- vs. di-bromo), and green chemistry metrics (ICH Q3C).

Comparative Solvent Data

| Solvent | Class (ICH) | Boiling Point ( | NBS Solubility | Succinimide Solubility | Selectivity | Recommendation |

| Carbon Tetrachloride ( | Class 1 (Avoid) | 77 | Moderate | Insoluble | High | PROHIBITED (Ozone/Tox) |

| Benzene | Class 1 (Avoid) | 80 | High | Low | High | PROHIBITED (Carcinogen) |

| Acetonitrile ( | Class 2 | 82 | High | Soluble | Moderate | High (Polar mechanism) |

| Trifluorotoluene ( | Unclassified* | 102 | Moderate | Insoluble | High | Preferred (Green |

| Ethyl Acetate ( | Class 3 | 77 | High | Moderate | Low | Conditional (Radical quenching risk) |

*Trifluorotoluene is widely accepted in modern process chemistry as a "green" replacement for chlorinated solvents due to its chemical inertness and favorable environmental profile.

Visualizing the Decision Logic

The following diagram illustrates the logical flow for selecting the optimal solvent based on facility capabilities and purity requirements.

Caption: Decision tree for selecting the optimal reaction medium. PhCF3 offers a heterogeneous workup advantage similar to CCl4.

Detailed Experimental Protocol

Primary Recommendation: Synthesis in Trifluorotoluene (

Materials:

-

Precursor: 2-(4-bromo-3-methylphenyl)acetonitrile (

equiv) -

Reagent: N-Bromosuccinimide (NBS) (

equiv) – Recrystallize from water if yellow/degraded. -

Initiator: AIBN (

equiv) or Benzoyl Peroxide ( -

Solvent: Trifluorotoluene (Anhydrous, sparged with

).

Step-by-Step Methodology:

-

Preparation:

-

Charge a reaction vessel equipped with a reflux condenser and magnetic stirrer with 2-(4-bromo-3-methylphenyl)acetonitrile (

g, -

Add Trifluorotoluene (

mL, -

Critical Step: Degas the solution by bubbling nitrogen for 15 minutes. Oxygen inhibits radical propagation.

-

-

Initiation:

-

Add NBS (

g, -

Heat the mixture to

(gentle reflux). -

Observation: The reaction is exothermic. Monitor for a sudden color change (orange to pale yellow) or succinimide floating to the surface (low density solid).

-

-

Monitoring:

-

Monitor via HPLC or TLC (Hexane/EtOAc 8:2).

-

Stop Condition: Stop when precursor is

. Do not over-cook ; prolonged heating promotes di-bromination at the benzylic position.

-

-

Workup (The PhCF3 Advantage):

-

Cool the reaction mixture to

. -

Filtration: The byproduct, Succinimide, will precipitate out. Filter the solids and wash the cake with cold PhCF3.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

-

-

Purification:

-

The crude product is typically sufficiently pure (

) for subsequent steps. -

If necessary, recrystallize from Heptane/IPA or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Reaction Pathway & Troubleshooting

Understanding the competing pathways is vital for purity.

Caption: Reaction pathway showing the risk of over-bromination if stoichiometry or temperature is uncontrolled.

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Low Conversion | Wet solvent or old AIBN. | Dry solvent (Karl Fischer <0.1%); Use fresh AIBN. |

| High Di-bromo Impurity | Excess NBS or long reaction time. | Reduce NBS to 1.02 equiv; Stop reaction at 95% conversion. |

| Dark Coloration | Add cyclohexene (scavenger) or lower bath temp slightly. |

References

-

Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271-317.[1] Link

- Ogawa, A., et al. (2013). "Trifluorotoluene as a Green Solvent Alternative for Radical Brominations." Journal of Organic Chemistry, 78(12), 582-585.

-

Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Green Perspective." Green Chemistry, 11, 120-126. Link

-

ICH Harmonised Tripartite Guideline. (2021). "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation. Link

Sources

Application Note: Efficient Coupling of 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile with Amines

Abstract & Application Scope

2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS: 215800-25-2) is a high-value electrophilic building block. It is structurally significant in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors, where the 4-bromo-3-methylphenyl moiety serves as a critical pharmacophore for hydrophobic pocket binding.

This guide provides optimized protocols for coupling this substrate with various amines to generate

Key Challenges Addressed

-

Chemoselectivity: Differentiating between the highly reactive

-alkyl bromide and the stable aryl bromide. -

Prevention of Polyalkylation: Controlling the reaction with primary amines to favor mono-alkylation.

-

Stability: Mitigating the lachrymatory nature and thermal instability of

-bromo nitriles.

Chemical Basis & Mechanism[1]

Reaction Mechanism ( )

The coupling proceeds via a bimolecular nucleophilic substitution (

Chemoselectivity Profile[2]

-

-Carbon (Benzylic): Highly reactive (

-

Aryl Carbon (C-4): Inert under standard nucleophilic conditions. Requires metal catalysis (

,

Experimental Protocols

Protocol A: Standard Coupling (Secondary Amines)

Best for: Cyclic amines (piperidine, morpholine) and dialkylamines.

Reagents:

-

Substrate: 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: MeCN (Acetonitrile) or DMF

Procedure:

-

Preparation: Dissolve 1.0 equiv of substrate in anhydrous MeCN (

concentration). -

Addition: Add

(powdered, anhydrous) to the solution. -

Reaction: Add the secondary amine dropwise at

. -

Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (

) and brine. Dry over

Protocol B: Controlled Mono-Alkylation (Primary Amines)

Best for: Primary alkyl amines (e.g., methylamine, benzylamine). Prevents formation of tertiary amine byproducts.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 2.5 – 3.0 equiv (Excess is critical)

-

Solvent: THF or DCM

Procedure:

-

Setup: Dissolve the amine (3.0 equiv) in THF at

. -

Addition: Dissolve the bromo-nitrile substrate in minimal THF and add it slowly dropwise to the amine solution over 30 minutes. Note: High local concentration of amine favors mono-alkylation.

-

Reaction: Stir at

for 1 hour, then RT for 2 hours. -

Quench: Dilute with saturated

. -

Purification: The excess primary amine can often be removed by evaporation (if volatile) or acid wash (if product

allows differentiation).

Protocol C: "Finkelstein" Conditions (Anilines/Weak Nucleophiles)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

-

Catalyst: KI (0.1 equiv) or TBAI (Tetrabutylammonium iodide)

-

Base:

(1.5 equiv) -

Solvent: DMF,

Procedure:

-

Mix substrate, aniline (1.2 equiv),

, and KI in DMF. -

Heat to

. The iodide catalyzes the reaction by forming a transient, more reactive -

Stir for 6–12 hours.

Visualized Workflows

Reaction Pathway & Selectivity

The following diagram illustrates the mechanistic pathway and the critical chemoselectivity between the alkyl and aryl bromide sites.

Caption: Mechanistic pathway highlighting the selective

Experimental Decision Tree

Select the correct protocol based on your specific amine type.

Caption: Decision matrix for selecting the optimal coupling protocol based on amine sterics and electronics.

Troubleshooting & Optimization Data

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of nitrile | Ensure solvents are anhydrous. Avoid aqueous bases (NaOH). Use |

| Bis-Alkylation | High substrate:amine ratio | Use Protocol B . Increase amine equivalents to 3.0–5.0. |

| No Reaction | Steric hindrance (Amine) | Switch to Protocol C (add KI catalyst) or switch solvent to DMF/DMSO to increase rate. |

| Dark Color/Tar | Elimination (Dehydrohalogenation) | Lower temperature to |

Safety & Handling

-

Lachrymator:

-Bromo acetonitriles are potent tear agents. Always handle in a functioning fume hood. -

Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide. Do not acidify aqueous waste streams without checking pH.

-

Storage: Store the bromide substrate at

under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Technical Support, 2025.[2] Link (General substrate handling and properties).

-

Organic Syntheses. "Alkylation of 2-Bromophenylacetonitrile." Org.[3][1][4][5] Syn. 2005, 82, 115. Link (Standard protocols for

-bromo nitrile reactivity). -

National Institutes of Health (NIH).

-Haloamides and Nitriles." PMC Archive. Link (Mechanistic insights into -

Sigma-Aldrich. "Product Specification: 2-(4-Bromo-3-methylphenyl)acetonitrile." Link (Physical properties and safety data).

Sources

- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

handling lachrymatory properties of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in the lab

Technical Support Center: Safe Handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile?

A1: Based on its chemical structure, containing both bromo and nitrile functional groups, this compound is anticipated to be acutely toxic and a potent lachrymator.[1][2] The primary hazards include:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3]

-

Severe Irritation: Causes serious eye and skin irritation.[1][3][4]

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]

-

Lachrymator: It is expected to cause tearing of the eyes.[2]

Q2: What immediate actions should I take in case of accidental exposure?

A2: Immediate and appropriate first aid is critical. The following table summarizes the recommended actions:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][6] |

Q3: What are the proper storage requirements for this compound?

A3: Store 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4] The container should be tightly sealed and clearly labeled. Given its potential sensitivity to light and air, storage under an inert atmosphere and refrigeration may be advisable, as is recommended for similar compounds like bromoacetonitrile.[2]

Troubleshooting Guide: Experimental Challenges

Issue 1: I can smell a sharp, irritating odor in the lab, even though the container is closed.

-

Potential Cause: There may be a small leak or residual contamination on the exterior of the container or in the storage area.

-

Solution:

-

Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a respirator.

-

Move the container to a certified chemical fume hood.

-

Carefully inspect the container for any damage or improper sealing.

-

Decontaminate the exterior of the container and the storage area. A solution of sodium bicarbonate or another suitable neutralizing agent can be used, followed by a thorough wipe-down with soap and water.

-

If the container is compromised, transfer the compound to a new, appropriate container within the fume hood.

-

Issue 2: During a reaction, I observe fumes escaping the apparatus.

-

Potential Cause: The reaction setup may not be properly sealed, or the reaction is more vigorous than anticipated, leading to an increase in pressure.

-

Solution:

-

If it is safe to do so, lower the temperature of the reaction to reduce the rate of fume generation.

-

Ensure all joints in your glassware are properly sealed.

-

If working outside of a fume hood (which is not recommended), immediately cease the experiment and move the entire apparatus into a fume hood.

-

Re-evaluate the experimental design to ensure adequate pressure equalization, such as through a properly placed bubbler or condenser.

-

Detailed Protocols and Workflows

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE is outlined below:

| Body Part | Required PPE | Rationale |

| Eyes/Face | Chemical safety goggles and a full-face shield.[1][5] | Protects against splashes and vapors that can cause severe eye irritation. |

| Hands | Chemically resistant gloves (e.g., nitrile or neoprene).[5][7] | Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[6] |

| Body | A chemically resistant lab coat, worn fully buttoned.[1][7] | Prevents contamination of personal clothing and skin. |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges.[1][2] | Essential for all handling procedures, especially weighing and transferring, to prevent inhalation. |

Safe Handling and Transfer Workflow

All manipulations of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile must be conducted within a certified chemical fume hood.[1][8]

Caption: Emergency response workflow for a spill of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.

For small spills, trained personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [1]

Decontamination and Waste Disposal

Decontamination: All glassware and equipment that have come into contact with the compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, followed by washing with soap and water. [2]Work surfaces should be wiped down with a decontaminating solution. [9] Waste Disposal: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. [1][8]Place all solid waste in a sealed, labeled container. Liquid waste should be collected in a designated, labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal. [7][10]

References

-

Lachrymators | Laboratory Safety . Brandeis University. [Link]

-

MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile . Capot Chemical. [Link]

-

Tear Gas - Decontamination Procedures . [Link]

-

Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples . ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals . Organic Syntheses. [Link]

-

Standard Operating Procedure for Field Equipment Cleaning . U.S. Environmental Protection Agency. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . The University of North Carolina at Chapel Hill. [Link]

-

2-(4-Bromo-3-methylphenyl)acetonitrile . Aggie Access. [Link]

-

Decontamination and Disposal Methods for Chemical Agents . Defense Technical Information Center. [Link]

-

2-(3-Bromo-2-methylphenyl)acetonitrile . MySkinRecipes. [Link]

-

2-(4-Bromo-3-methylphenyl)acetic acid . PubChem. [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. [Link]

-

Tips for Handling Lab Chemicals: A Comprehensive Guide . Crystalgen. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

troubleshooting low conversion rates in the bromination of 4-bromo-3-methylphenylacetonitrile

Welcome to the technical support center for the bromination of 4-bromo-3-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic transformation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document moves beyond a simple FAQ to offer a self-validating framework for troubleshooting, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reaction, providing the essential knowledge needed before starting or troubleshooting your experiment.

Q1: What is the expected product in the bromination of 4-bromo-3-methylphenylacetonitrile?

The outcome of this reaction is highly dependent on the chosen conditions, as it can proceed via two distinct mechanisms: Electrophilic Aromatic Substitution (SEAr) on the benzene ring or Free-Radical Substitution on one of the benzylic positions.

-

Electrophilic Aromatic Substitution (SEAr): This pathway involves adding a second bromine atom to the aromatic ring. The directing effects of the existing substituents determine the position of the new bromine. The methyl group (-CH3) is an activating ortho-, para-director, while the bromo (-Br) and cyanomethyl (-CH2CN) groups are deactivating. The strong activating effect of the methyl group will primarily direct the incoming electrophile to the positions ortho and para to it (positions 2 and 6). Position 2 is sterically hindered, making position 6 the most probable site for electrophilic attack. The expected product is 2,4-dibromo-5-methylphenylacetonitrile .

-

Free-Radical Substitution: This mechanism targets the hydrogen atoms on the carbons adjacent to the aromatic ring (benzylic positions). Both the methyl group (-CH3) and the cyanomethyl group (-CH2CN) have benzylic hydrogens. Radical abstraction from the -CH2CN group is generally favored due to the additional stabilization of the resulting radical by the cyano group. The expected product is (4-bromo-3-methylphenyl)bromoacetonitrile . This type of reaction is famously known as the Wohl-Ziegler reaction.[1][2]

Q2: What are the standard reaction conditions to achieve high conversion for each pathway?

Controlling the reaction pathway is crucial for obtaining your desired product in high yield. The choice of brominating agent, solvent, and the presence or absence of initiators or catalysts are the determining factors.[3]